6,8-dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
6,8-Dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromen-3-yl cyanide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromen-3-yl cyanide typically involves multiple steps. One common method involves the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with 4-chlorophenylhydrazine hydrochloride in ethanol in the presence of triethylamine . This reaction yields the corresponding hydrazide, which is then cyclized with ethanolic potassium hydroxide to form the desired chromenyl cyanide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromen-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
6,8-Dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromen-3-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.
Industry: The compound’s unique properties make it useful in various industrial applications, such as material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 6,8-dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-3-formylchromone: This compound shares a similar chromone backbone but differs in its functional groups.
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde: Another related compound with a quinoline structure.
Uniqueness
6,8-Dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromen-3-yl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H6Br2ClNO3 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
6,8-dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C16H6Br2ClNO3/c17-10-5-8-12(7-3-1-2-4-11(7)19)9(6-20)16(22)23-15(8)13(18)14(10)21/h1-5,21H |
InChI Key |
GYYSUQMQFXUVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)OC3=C(C(=C(C=C23)Br)O)Br)C#N)Cl |
Origin of Product |
United States |
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